molecular formula C7H5BrF2O B1271926 4-Bromo-2,5-difluoroanisole CAS No. 202865-60-9

4-Bromo-2,5-difluoroanisole

Cat. No. B1271926
M. Wt: 223.01 g/mol
InChI Key: OOTXNQBDWFJMNN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related brominated compounds is detailed in several papers. For instance, the synthesis of 4-chloro-2,5-difluorobenzoic acid from 2,5-difluoroaniline involves a Sandmeyer reaction, followed by bromination and a Grignard reaction, with specific conditions leading to a high purity product . Similarly, the synthesis of bromofluorinated alkenes is described, starting with the addition of bromine to chlorotrifluoroethylene . These methods could potentially be adapted for the synthesis of 4-Bromo-2,5-difluoroanisole by substituting the appropriate starting materials and adjusting reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated compounds can be complex, as demonstrated by the X-ray crystallography studies of bis(pyridine)bromonium triflate and bis(2,4,6-collidine)bromonium perchlorate . These studies reveal the formation of unstable intermediates and the importance of molecular geometry in the reactivity of brominated species. The crystal structures of dihydrogen hexafluorosilicate monohydrates of brominated anilines also provide insights into the arrangement of brominated aromatic compounds .

Chemical Reactions Analysis

The reactivity of brominated compounds with various acceptors is discussed, with mechanisms involving dissociation to form unstable intermediates and direct nucleophilic attacks . The copolymerization of vinylidene fluoride with brominated monomers and the subsequent chemical modifications of the resulting polymers are also explored . These studies suggest that 4-Bromo-2,5-difluoroanisole could undergo similar reactions, potentially leading to a variety of derivatives and applications.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-Bromo-2,5-difluoroanisole are not directly reported, the properties of related compounds can be inferred. For example, the continuous, homogeneous, and rapid synthesis of 4-bromo-3-methylanisole in a microreaction system indicates that similar brominated anisoles can be synthesized with high selectivity and purity under controlled conditions . The regiospecific allylic bromination of trihaloalkenones and their applications in heterocyclic synthesis also highlight the versatility of brominated compounds in organic synthesis .

Relevant Case Studies

Case studies involving the synthesis and reactivity of brominated compounds are prevalent throughout the papers. The synthesis of 1-bromo-4,4,4-trifluoro-3-(trifluoromethyl)but-2-ene and its electrophilic reactivity with various nucleophiles is one such example, demonstrating the potential for creating a diverse array of substituted products . The preparation of 1,3-dibromo-1,1-difluoro-2-propanone and its use in the synthesis of thiazoles is another case study that showcases the utility of brominated synthons in drug discovery . These examples provide a framework for understanding how 4-Bromo-2,5-difluoroanisole might be synthesized and utilized in various chemical transformations.

Scientific Research Applications

Synthesis Applications

  • Continuous Synthesis in Microreaction Systems : 4-Bromo-3-methylanisole, a compound structurally similar to 4-Bromo-2,5-difluoroanisole, is primarily used in synthesizing black fluorane dye, crucial in manufacturing thermal papers. Innovative continuous homogeneous bromination technology in microreaction systems has shown superiority in selectivity and efficiency over traditional methods (Xie et al., 2020).

Photovoltaic Device Production

  • Control of Morphology in Organic Photovoltaics : 4-Bromoanisole, closely related to 4-Bromo-2,5-difluoroanisole, has been identified as a versatile processing additive. It effectively controls phase separation and purity in organic photovoltaic devices, leading to improved device performance (Liu et al., 2012).

Material Chemistry

  • Conformational Analysis : Studies on molecular structures, such as those on 4-fluoroanisole and 3,4-difluoroanisole, provide insights into the conformational properties of similar compounds like 4-Bromo-2,5-difluoroanisole. These analyses are crucial for understanding and predicting chemical behavior and reactivity (Giricheva et al., 2004).

Photocatalytic Reactions

  • Photocatalytic Synthesis of Heterocycles : 4-Bromo-2,5-dimethoxyamphetamine, a compound with structural similarities to 4-Bromo-2,5-difluoroanisole, has been used in photocatalytic reactions. This application is significant for the synthesis of complex organic structures, potentially including pharmaceuticals and materials (Zeng et al., 2022).

Safety And Hazards

4-Bromo-2,5-difluoroanisole may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are advised .

properties

IUPAC Name

1-bromo-2,5-difluoro-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2O/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOTXNQBDWFJMNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369314
Record name 4-Bromo-2,5-difluoroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,5-difluoroanisole

CAS RN

202865-60-9
Record name 1-Bromo-2,5-difluoro-4-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202865-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2,5-difluoroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 100 mL RB flask fitted with magnetic stirrer was charged with 20 mL of DMF. To the stirred solvent were added 4-Bromo-2,5-difluorophenol (2.0 g, 9.6 mmol), K2CO3 (3.98 g, 28.8 mmol) and methyl iodide (1.63 g, 11.53 mmol), stirred at 45° C. for 15 minutes under nitrogen atmosphere. The RM was quenched with water, extracted with ethyl acetate (100 mL). The organic layer was washed with water (50 mL) and saturated brine solution (50 mL). The organic layer was dried over anhydrous Na2SO4 and the solvent was removed under reduced pressure. The product was obtained as white color solid (1.2 g, yield: 56.07%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
3.98 g
Type
reactant
Reaction Step One
Quantity
1.63 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Yield
56.07%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RE Mewshaw, RJ Edsall, C Yang… - Journal of medicinal …, 2005 - ACS Publications
The 2-phenylnaphthalene scaffold was explored as a simplified version of genistein in order to identify ER selective ligands. With the aid of docking studies, positions 1, 4, and 8 of the 2-…
Number of citations: 178 pubs.acs.org

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